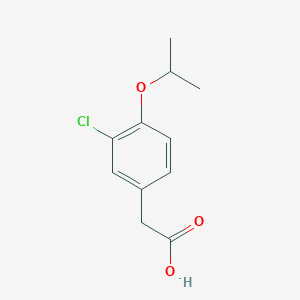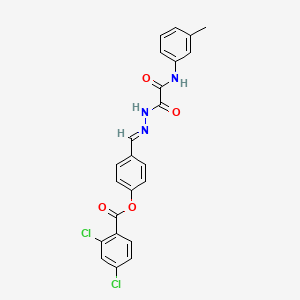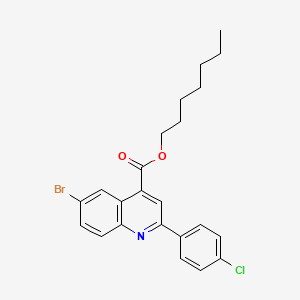
4-Isopropoxy-3-chlorophenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-isopropoxi-3-clorofenilacético es un compuesto orgánico con la fórmula molecular C₁₁H₁₃ClO₃. Es un derivado del ácido fenilacético, caracterizado por la presencia de un grupo isopropoxi y un átomo de cloro unido al anillo fenilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del ácido 4-isopropoxi-3-clorofenilacético típicamente involucra la reacción del ácido 4-clorofenilacético con alcohol isopropílico en presencia de un catalizador ácido. La reacción procede mediante esterificación, seguida de hidrólisis para producir el producto deseado. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un solvente orgánico como tolueno o xileno .
Métodos de Producción Industrial
La producción industrial del ácido 4-isopropoxi-3-clorofenilacético puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener ácido 4-isopropoxi-3-clorofenilacético de alta calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-isopropoxi-3-clorofenilacético experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Los nucleófilos como metóxido de sodio (NaOCH₃) o etóxido de sodio (NaOEt) pueden emplearse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados sustituidos del ácido fenilacético.
Aplicaciones Científicas De Investigación
El ácido 4-isopropoxi-3-clorofenilacético tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermediario en la síntesis de diversos compuestos orgánicos.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-isopropoxi-3-clorofenilacético involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas, receptores o vías de señalización. Se necesitan estudios detallados sobre sus interacciones moleculares y efectos para comprender completamente su mecanismo de acción .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-clorofenilacético: Carece del grupo isopropoxi, lo que lo hace menos hidrofóbico.
Ácido 4-isopropoxifenilacético: Carece del átomo de cloro, lo que afecta su reactividad e interacciones.
Ácido 3-clorofenilacético: El átomo de cloro está posicionado de manera diferente, lo que altera sus propiedades químicas.
Unicidad
El ácido 4-isopropoxi-3-clorofenilacético es único debido a la presencia tanto del grupo isopropoxi como del átomo de cloro en el anillo fenilo. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
23914-90-1 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-(3-chloro-4-propan-2-yloxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clave InChI |
IDIYIZMETAUIPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12049709.png)

![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)

